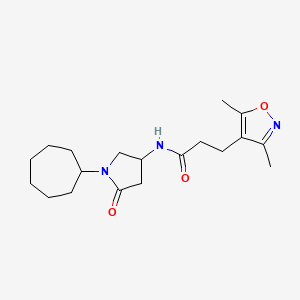
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide is a compound that belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5 PAMs). This compound has been the subject of extensive research due to its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
作用机制
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide acts as a positive allosteric modulator of the mGluR5 receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. By modulating the activity of the mGluR5 receptor, this compound can regulate various physiological processes, including synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can enhance synaptic plasticity, which is important for learning and memory. It can also regulate neuronal excitability, which is important for maintaining the proper balance between excitation and inhibition in the brain.
实验室实验的优点和局限性
The advantages of using N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide in lab experiments include its ability to modulate the activity of the mGluR5 receptor, which is involved in various physiological processes. However, the limitations of using this compound include its potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Another direction is to explore its potential as a tool for studying the mGluR5 receptor and its role in various physiological processes. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and to optimize its dosing and administration for therapeutic use.
合成方法
The synthesis of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide involves several steps. The first step is the preparation of 3-(3,5-dimethyl-4-isoxazolyl)propanoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(1-cycloheptyl-3-pyrrolidinyl)amine to yield the desired compound.
科学研究应用
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound can modulate the activity of the mGluR5 receptor, which is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal excitability.
属性
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-13-17(14(2)25-21-13)9-10-18(23)20-15-11-19(24)22(12-15)16-7-5-3-4-6-8-16/h15-16H,3-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPWKWNSYCVPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclopropylmethyl)-3-hydroxy-3-({[2-(trifluoromethyl)benzyl]amino}methyl)-2-piperidinone](/img/structure/B6083868.png)
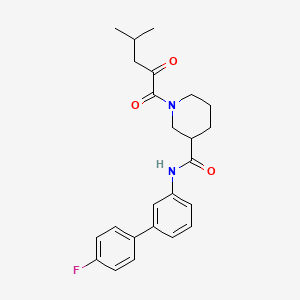
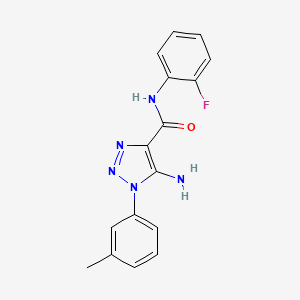
![4-(3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6083917.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine](/img/structure/B6083922.png)
![N,N-dimethyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B6083938.png)
![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6083940.png)
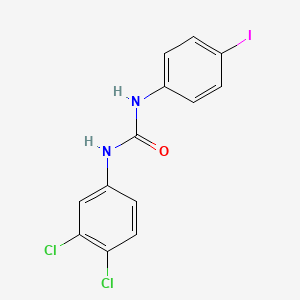
![1-[2-(3-chlorophenyl)ethyl]-4-{[(2-methyl-1H-imidazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6083950.png)
![2-cyclohexyl-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6083954.png)
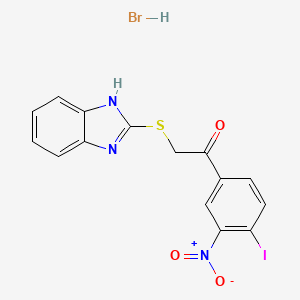
![N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6083974.png)
![2-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6083978.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083983.png)